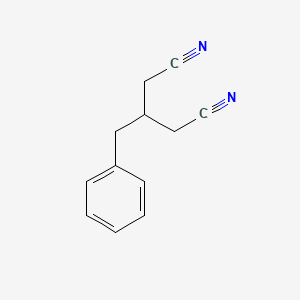

3-Benzylpentanedinitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

138145-56-9 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-benzylpentanedinitrile |

InChI |

InChI=1S/C12H12N2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-7,10H2 |

InChI Key |

YFKVMGWXXLHWGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC#N)CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Benzylpentanedinitrile

Established Synthetic Routes to 3-Benzylpentanedinitrile

Traditional synthetic methods provide a foundational understanding for the construction of the this compound scaffold. These routes often involve nucleophilic substitution reactions and are analyzed through the powerful tool of retrosynthesis to devise logical synthetic pathways.

Cyanation Reactions: Elucidation of Reaction Conditions and Precursors

One of the most direct methods for introducing the nitrile functional group is through cyanation reactions. This typically involves the nucleophilic substitution of a leaving group, such as a halide, with a cyanide salt. In the context of synthesizing this compound, a plausible precursor would be a dihalo-pentane derivative.

For instance, a compound analogous to "Compound 7A-3," likely a di-substituted pentane (B18724) frame, can be converted to the target dinitrile. A typical procedure involves reacting a dihalide precursor with a cyanide source like potassium cyanide (KCN) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The use of DMSO facilitates the dissolution of the cyanide salt and promotes the SN2 reaction mechanism. The synthesis of this compound has been documented as part of a multi-step synthesis where it was prepared and used in the subsequent reaction step without purification. nih.gov

Table 1: Representative Conditions for Dinitrile Synthesis via Cyanation

| Parameter | Condition |

| Precursor | Dihalo-pentane derivative (e.g., a dibromide) |

| Cyanide Source | Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) organic-chemistry.org |

| Solvent | Dimethyl Sulfoxide (DMSO) or similar polar aprotic solvent |

| Temperature | Elevated temperatures (e.g., 80-150 °C) |

| Reaction Type | Nucleophilic Substitution (SN2) |

Strategic Disconnections in Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comjournalspress.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal a logical synthetic path. lkouniv.ac.inegrassbcollege.ac.in

For this compound, the key disconnections involve the carbon-carbon bond at the 3-position and the carbon-nitrile bonds.

Disconnection 1 (C-C Bond): The primary disconnection breaks the bond between the benzyl (B1604629) group and the pentanedinitrile backbone. This suggests an alkylation reaction in the forward synthesis. The synthons generated are a benzyl cation and a pentanedinitrile anion. The corresponding synthetic equivalents would be benzyl bromide and pentanedinitrile, respectively.

Disconnection 2 (C-CN Bonds): Further disconnection of pentanedinitrile itself involves breaking the two C-CN bonds. This points towards a double cyanation of a 1,5-dihalopentane derivative as a plausible synthetic step in the forward direction.

This analysis logically leads to a synthesis starting from a simple dihalopentane, which undergoes dicyanation followed by benzylation at the central carbon atom.

Catalytic Approaches in the Formation of this compound and Related Dinitrile Analogues

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis, in particular, offers powerful tools for forming carbon-carbon bonds under mild conditions.

Transition Metal-Mediated Carbon-Carbon Bond Formation Methodologies

Transition metals like ruthenium and palladium are at the forefront of developing new C-C bond-forming reactions applicable to the synthesis of complex molecules, including dinitriles. mit.edu

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant, atom-economical catalytic cycle. csic.es In this process, a catalyst, typically a ruthenium complex, temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. nih.govorganic-chemistry.org This reactive intermediate then participates in a subsequent reaction, and the borrowed hydrogen is returned in a final reduction step. csic.es

This strategy is particularly useful for the α-alkylation of ketones and nitriles using alcohols as alkylating agents, producing only water as a byproduct. organic-chemistry.org A relevant example is the synthesis of 4,4-dimethyl-3-oxo-2-benzylpentanenitrile . This compound can be prepared by the alkylation of 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile) with benzyl alcohol. researchgate.netlookchem.com A ruthenium catalyst facilitates the oxidation of benzyl alcohol to benzaldehyde, which then undergoes a condensation reaction with the enolate of the ketonitrile, followed by reduction of the resulting alkene to form the final C-C bond. nih.govresearchgate.net

Table 2: Components of a Ruthenium-Catalyzed Borrowing Hydrogen System

| Component | Example/Function |

| Catalyst Precursor | [Ru(p-cymene)Cl2]2 organic-chemistry.org |

| Ligand | Bidentate phosphines (e.g., dppf, DPEphos) organic-chemistry.org |

| Hydrogen Donor | Primary or Secondary Alcohol (e.g., Benzyl Alcohol) |

| Hydrogen Acceptor | The substrate to be alkylated (e.g., a ketonitrile) |

| Byproduct | Water organic-chemistry.org |

The choice of ligand is crucial in transition metal catalysis, as it directly influences the catalyst's activity, stability, and selectivity. mit.edu Diphosphine ligands, such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), are particularly important. rsc.org

Xantphos is known for its wide "bite angle," which is the P-Metal-P angle in the coordinated complex. This specific geometric constraint can significantly impact the outcome of a catalytic reaction. rsc.org For instance, in palladium-catalyzed cross-coupling and hydrocyanation reactions, the use of wide bite angle ligands like Xantphos can facilitate the reductive elimination step, leading to higher catalytic efficiency. rsc.orgbohrium.com In some cases, Xantphos has been shown to be a superior ligand for activating catalysts. chemrxiv.org It has been employed in ruthenium-catalyzed reactions for the conversion of oxime ethers into nitriles and for the isomerization of alkynediols to diketones, showcasing its versatility. researchgate.net

The electronic and steric properties of the ligand system are fine-tuned to control the regioselectivity and stereoselectivity of the reaction, which is essential when constructing complex molecular architectures like substituted dinitriles.

Table 3: Profile of Xantphos and Related Diphosphine Ligands

| Ligand | Abbreviation | Key Feature | Application Area |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | Wide bite angle, rigid backbone rsc.orgrsc.org | Cross-coupling, hydrocyanation, hydroformylation rsc.orgbohrium.com |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Flexible backbone, redox-active | Cross-coupling reactions rsc.org |

| Bis(diphenylphosphino)propane | dppp | Smaller bite angle | Various cross-coupling reactions rsc.org |

| Bis(2-diphenylphosphinophenyl)ether | DPEphos | Flexible, wide bite angle | Cross-coupling, N-alkylation organic-chemistry.orgrsc.org |

Ruthenium-Catalyzed Borrowing Hydrogen Strategy for Related Ketodinitriles (e.g., 4,4-dimethyl-3-oxo-2-benzylpentanenitrile)[5][6][7][8].

Mechanistic Investigations of Catalytic Cycles Pertaining to Dinitrile Synthesis

The synthesis of dinitriles, including glutaronitrile (B146979) derivatives structurally related to this compound, has been advanced through detailed mechanistic studies of various catalytic cycles. These investigations provide fundamental insights into catalyst behavior, reaction pathways, and the factors controlling efficiency and selectivity.

One significant advancement is the manganese-catalyzed heteroaddition of saturated nitriles to unsaturated nitriles, which proceeds under mild, base-free conditions. rsc.org Mechanistic studies indicate that this transformation follows a template-type pathway. The catalytic cycle is initiated by the reaction of the manganese pincer complex with a saturated nitrile, such as benzyl cyanide, to form an enamido complex intermediate. This intermediate then acts as a nucleophile, undergoing a Michael addition to an unsaturated nitrile. This pathway demonstrates the selective activation of a saturated nitrile over an unsaturated one, which is crucial for achieving the desired heteroaddition product. rsc.org The involvement of an enamido complex as the key intermediate was confirmed by independent synthesis and its successful use as a catalyst in the coupling reaction. rsc.org

Another relevant catalytic approach involves the titanium(III)-catalyzed reductive decyanation of geminal dinitriles. nih.gov This method provides access to functionalized alkylnitriles from readily available malononitrile (B47326) precursors. Mechanistic experiments, including the use of radical traps, have shown that this reaction does not proceed via a traditional free-radical pathway. Instead, it involves a catalyst-controlled carbon-carbon bond cleavage. The proposed mechanism suggests the involvement of two titanium(III) species in the C-CN scission. nih.gov The reaction is initiated with a titanium(III) complex, which facilitates the reductive cleavage under mild conditions, offering high chemoselectivity and tolerance for various functional groups. nih.gov An optimization study for the decyanation of 2-benzylmalononitrile identified that the combination of titanocene (B72419) dichloride, zinc as a reductant, and specific additives was crucial for achieving a high yield of the mononitrile product. nih.gov

The table below summarizes key findings from mechanistic studies on catalytic systems relevant to dinitrile synthesis.

| Catalytic System | Substrates | Key Mechanistic Feature | Reaction Conditions | Outcome | Reference |

| Manganese Pincer Complex | Benzyl Cyanide + Cinnamonitrile | Template catalysis via an enamido complex intermediate. | Low catalyst loading, mild, base-free conditions. | High yield of glutaronitrile derivative. | rsc.org |

| Titanium(III)/Zinc | 2-Benzylmalononitrile | Catalyst-controlled C-CN cleavage, non-free-radical pathway. | 10 mol % Titanocene dichloride, Zn, Collidine·HCl, TMSCl, THF, 35 °C. | 80% yield of the mono-decyanation product. | nih.gov |

These detailed mechanistic investigations are pivotal for the rational design of new catalysts and the optimization of reaction conditions for the targeted synthesis of complex dinitriles like this compound.

Exploration of Alternative and Green Synthetic Pathways for this compound

The development of alternative and green synthetic routes for producing fine chemicals like this compound is driven by the principles of green chemistry, which aim to reduce environmental impact and enhance sustainability. acs.org This involves exploring eco-friendly catalysts, alternative reaction media, and more atom-economical synthetic strategies. acs.orgrsc.org

A key area of exploration is the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. For instance, the development of a reusable zinc-based heterogeneous catalyst for multicomponent reactions in water demonstrates a sustainable approach. rsc.org Such methodologies, which avoid bases, reducing agents, and ligands, offer significant environmental benefits. Applying this concept to the synthesis of this compound could involve designing a robust, reusable catalyst for the key C-C bond-forming steps.

The choice of solvent is another critical factor in green synthesis. acs.org Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and safety risks. Green alternatives include water, supercritical fluids, or ionic liquids. An ideal green synthesis for this compound would be performed in an environmentally benign solvent like water, potentially under mild temperature conditions, similar to enzymatic processes that have replaced harsher chemical methods in industrial applications. acs.org

Furthermore, atom economy, a core principle of green chemistry, encourages the design of synthetic pathways that maximize the incorporation of all reactant materials into the final product. acs.org Manganese-catalyzed heteroaddition represents an atom-economical approach for creating glutaronitrile derivatives, as it involves the direct addition of two nitrile-containing molecules. rsc.org

Computer-aided synthesis planning is also emerging as a powerful tool for discovering greener synthetic pathways. rsc.org By using algorithms like the Monte Carlo Tree Search combined with reinforcement learning and solvent-prediction networks, it is possible to identify shorter, more efficient routes that utilize greener solvents. rsc.org This computational approach could be employed to map out novel and sustainable synthetic routes to this compound.

The following table outlines several green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit | Reference |

| Catalysis | Use of reusable heterogeneous catalysts (e.g., metal-based nanocrystals) instead of stoichiometric reagents. | Reduced waste, catalyst can be recycled multiple times. | rsc.org |

| Safer Solvents & Auxiliaries | Replacing volatile organic solvents with water or other eco-friendly media. | Reduced environmental pollution and health hazards. | acs.org |

| Atom Economy | Designing synthetic routes, such as direct addition reactions, that maximize the incorporation of starting materials into the product. | Minimization of byproducts and waste. | rsc.orgacs.org |

| Design for Energy Efficiency | Employing reactions that proceed under mild conditions (e.g., ambient temperature and pressure) or using alternative energy sources like ultrasound. | Lower energy consumption and reduced carbon footprint. | repec.org |

| Pollution Prevention | Designing syntheses that eliminate the formation of hazardous waste at the source. | Avoids the need for costly and environmentally damaging waste treatment. | epa.gov |

By integrating these green and alternative approaches, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible manufacturing processes.

Reactivity and Derivatization Strategies for 3 Benzylpentanedinitrile

Transformations of the Nitrile Functional Groups

The nitrile groups are a key feature of 3-benzylpentanedinitrile, offering several pathways for chemical modification. researchgate.net These transformations include hydrolysis to carboxylic acids and reduction to amines, significantly expanding the synthetic utility of the parent molecule. researchgate.netlibretexts.org

Hydrolysis Pathways and Derivative Formation (e.g., with H2SO4)

The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids. libretexts.org In the case of this compound, treatment with a strong acid like sulfuric acid (H2SO4) in the presence of water leads to the conversion of the nitrile groups into carboxylic acid functionalities. nih.gov This reaction proceeds through an amide intermediate. libretexts.org

C₆H₅CH₂CH(CH₂CN)₂ + 4H₂O + 2H₂SO₄ → C₆H₅CH₂CH(CH₂COOH)₂ + 2(NH₄)HSO₄

This transformation is valuable for the synthesis of 3-benzylglutaric acid, a dicarboxylic acid with potential applications in the synthesis of more complex molecules. nih.gov

Reduction Reactions: Conversion to Amines and Related Compounds

The nitrile groups of this compound can be reduced to primary amines. chemistrysteps.com This transformation is a cornerstone of amine synthesis and can be achieved using various reducing agents. organic-chemistry.orglibretexts.org A common and effective method involves the use of lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction converts each nitrile group into a primary amine, yielding a diamine.

The general reaction is as follows:

C₆H₅CH₂CH(CH₂CN)₂ + 4H₂ (reducing agent) → C₆H₅CH₂CH(CH₂CH₂NH₂)₂

Catalytic hydrogenation is another powerful method for the reduction of nitriles to primary amines. google.com This process typically involves hydrogen gas (H₂) and a metal catalyst, such as ruthenium (Ru). google.com To minimize the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia. google.com

| Reagent/Catalyst | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Benzyl-1,5-pentanediamine | chemistrysteps.comlibretexts.org |

| Hydrogen (H₂) / Ruthenium (Ru) | 3-Benzyl-1,5-pentanediamine | google.com |

Reactions Involving the Benzylic Methylene (B1212753) Group

The benzylic methylene group in this compound is another site of reactivity. The proximity of the benzene (B151609) ring enhances the reactivity of the C-H bonds at this position, making them susceptible to oxidation and substitution reactions. wikipedia.orgchemistrysteps.comchemistry.coach

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the benzylic methylene group. wikipedia.orgchemistrysteps.com Depending on the reaction conditions and the specific oxidizing agent used, this can lead to the formation of a ketone. For instance, chromium trioxide in the presence of 3,5-dimethylpyrazole (B48361) can selectively oxidize a benzylic methylene group to a carbonyl. wikipedia.org

Furthermore, the benzylic position can undergo radical halogenation, for instance, using N-bromosuccinimide (NBS), which introduces a halogen atom that can then serve as a leaving group for subsequent nucleophilic substitution or elimination reactions. chemistrysteps.comchemistry.coachyoutube.com

Cyclization Reactions and Heterocyclic Synthesis from this compound

The dinitrile functionality of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. Nitriles are known to participate in various cyclization reactions, including cycloadditions, to form nitrogen-containing heterocycles. researchgate.netnih.gov

For example, nitriles can undergo [3+2] cycloaddition reactions with azides to form tetrazoles. nih.gov In the case of this compound, this could potentially lead to the formation of bis-tetrazole derivatives. While specific examples utilizing this compound in this context are not prevalent in the provided search results, the general reactivity of nitriles suggests this possibility. researchgate.netnih.gov

The formation of heterocyclic systems often involves the reaction of a precursor molecule with a binucleophilic reagent. The dinitrile could potentially react with various binucleophiles to form different heterocyclic rings.

Exploration of Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. nih.gov These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. nih.gov

While the direct participation of this compound in well-known MCRs is not explicitly detailed in the search results, its functional groups suggest potential applications. For instance, the nitrile groups could act as one of the components in certain MCRs. The development of new MCRs is an active area of research, and scaffolds like this compound could be explored as building blocks. organic-chemistry.org For example, three-component reactions involving arynes, nucleophiles, and carbon dioxide have been reported for the synthesis of ortho-substituted benzoic acids and their cyclized products. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 3 Benzylpentanedinitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the interaction of atomic nuclei with an external magnetic field. For 3-Benzylpentanedinitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a comprehensive structural analysis.

¹H and ¹³C NMR for Detailed Structural Assignment

¹H NMR Spectroscopy: Proton NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule and their chemical environment. In the case of this compound, the ¹H NMR spectrum would show distinct signals for the protons of the benzyl (B1604629) group and the pentanedinitrile backbone.

Aromatic Protons: The protons on the benzene (B151609) ring of the benzyl group typically appear in the chemical shift range of 7.2-7.4 ppm. The exact splitting pattern would depend on the substitution pattern of the ring, but for an unsubstituted benzyl group, a multiplet is often observed.

Benzylidene Proton (-CH-Ph): The single proton attached to the carbon adjacent to the phenyl group would likely appear as a triplet, due to coupling with the neighboring methylene (B1212753) protons.

Methylene Protons (-CH₂-): The protons of the methylene groups in the pentanedinitrile chain would appear as multiplets in the aliphatic region of the spectrum. Their exact chemical shifts and splitting patterns would be influenced by the adjacent functional groups and chiral center.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom.

Nitrile Carbons (-C≡N): The carbon atoms of the two nitrile groups would appear in the characteristic downfield region for nitriles, typically around 115-125 ppm.

Aromatic Carbons: The carbon atoms of the benzene ring would show several signals in the aromatic region (approximately 125-140 ppm). The number of signals depends on the symmetry of the ring.

Aliphatic Carbons: The sp³ hybridized carbon atoms of the pentanedinitrile backbone and the benzylic carbon would appear in the upfield region of the spectrum. The chemical shifts of these carbons provide information about their local electronic environment. oregonstate.eduorganicchemistrydata.orgmsu.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.2 - 7.4 (multiplet) | 127 - 130 |

| Aromatic C (quaternary) | - | ~135 |

| Benzyl C-H | 3.5 - 4.0 (triplet) | 40 - 45 |

| Aliphatic C-H | 2.0 - 3.0 (multiplets) | 25 - 35 |

| Aliphatic CH₂ | 1.5 - 2.5 (multiplets) | 20 - 30 |

| Nitrile C | - | 118 - 122 |

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are invaluable for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would be used to establish the spin-spin coupling network within the aliphatic chain and to connect the benzylic proton to the aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). columbia.edulibretexts.org This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). columbia.edulibretexts.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it could show a correlation between the benzylic protons and the quaternary aromatic carbon, confirming the attachment of the benzyl group.

Interactive Data Table: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei | Information Obtained |

| COSY | ¹H - ¹H | Shows which protons are coupled to each other, revealing the connectivity of the proton spin systems. |

| HMQC/HSQC | ¹H - ¹³C (¹J) | Correlates each proton with its directly attached carbon atom, aiding in carbon signal assignment. |

| HMBC | ¹H - ¹³C (²J, ³J) | Shows long-range couplings between protons and carbons, helping to establish the overall carbon skeleton and connect different functional groups. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. nih.gov For this compound (C₁₂H₁₂N₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. A search result indicates that the [M+H]⁺ ion for a dinitrile compound was observed at m/z = 186, which is consistent with the molecular weight of this compound. nih.gov

Fragmentation Pattern Analysis: In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to identify the structure of the molecule. libretexts.orgmsu.edulibretexts.org For this compound, characteristic fragmentation patterns would be expected:

Loss of a Benzyl Radical: A common fragmentation pathway would be the cleavage of the bond between the benzyl group and the pentanedinitrile chain, resulting in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

Loss of HCN: The loss of a molecule of hydrogen cyanide (HCN) from the molecular ion or from fragment ions is a characteristic fragmentation for nitriles.

Cleavage of the Aliphatic Chain: Fragmentation of the pentanedinitrile chain would lead to a series of smaller fragment ions, providing further structural information.

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum is selected, fragmented further, and then the resulting fragments are analyzed. wikipedia.orgnih.gov This technique is particularly useful for elucidating the structure of complex molecules and for distinguishing between isomers. For this compound, MS/MS could be used to:

Confirm Connectivity: By selecting the molecular ion and inducing fragmentation, the resulting daughter ions can confirm the connectivity of the benzyl group to the pentanedinitrile backbone.

Distinguish Isomers: If isomeric structures were present, MS/MS could potentially differentiate them based on their unique fragmentation patterns.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. libretexts.orgvscht.cz Different types of bonds vibrate at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule. libretexts.org For a non-linear molecule with N atoms, there are 3N-6 possible fundamental vibrations or normal modes. libretexts.orglibretexts.orgstackexchange.com

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups:

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹ is a clear indicator of the presence of a nitrile group.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H bonds on an aromatic ring.

Aliphatic C-H Stretch: Strong absorption bands in the region of 3000-2850 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic part of the molecule.

Aromatic C=C Bending: Several bands in the fingerprint region (1600-1400 cm⁻¹) are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

C-H Bending: Bending vibrations for the CH₂ and CH groups will appear in the 1470-1370 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching | 2260 - 2240 | Medium, Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Variable |

| Aliphatic C-H | Stretching | 3000 - 2850 | Strong |

| Aromatic C=C | Bending | 1600 - 1400 | Variable |

| Aliphatic C-H | Bending | 1470 - 1370 | Variable |

Chromatographic Coupling with Advanced Spectroscopic Detection (e.g., LC-MS, GC-MS)

To analyze complex mixtures and to obtain definitive structural information, chromatographic techniques are often coupled with mass spectrometry. chromatographyonline.com This hyphenation allows for the separation of individual components from a mixture followed by their immediate analysis by the mass spectrometer, which provides information on the mass-to-charge ratio (m/z) and fragmentation pattern of each component. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile or thermally labile compounds. In a study by Mevel et al. (2016), the analysis of this compound (referred to as compound 25b in the study) was performed using LC-MS. metwarebio.com The study reported a retention time (tR) of 2.58 minutes under a 5-minute gradient elution. The mass spectrometric detection was carried out using electrospray ionization in the positive ion mode (ESI+), where the protonated molecule ([M+H]⁺) was observed at a mass-to-charge ratio (m/z) of 186. This corresponds to the molecular weight of this compound (C₁₂H₁₂N₂) plus a proton.

Table 2: LC-MS Data for this compound

| Parameter | Value | Source |

| Retention Time (tR,LCMS) | 2.58 min (5 min gradient) | Mevel et al., 2016 metwarebio.com |

| Ionization Mode | ESI+ | Mevel et al., 2016 metwarebio.com |

| Observed Ion | [M+H]⁺ | Mevel et al., 2016 metwarebio.com |

| m/z | 186 | Mevel et al., 2016 metwarebio.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. nih.gov In GC-MS, electron ionization (EI) is a common technique where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. metwarebio.com The resulting mass spectrum serves as a molecular fingerprint.

While specific experimental GC-MS data for this compound is not detailed in the available literature, the fragmentation pattern can be predicted based on its structure. The molecular ion peak would be expected at an m/z corresponding to its molecular weight (184 g/mol ). Key fragmentation pathways would likely involve the cleavage of the benzylic bond. The loss of a hydrogen atom from the benzylic position is a common fragmentation pathway for benzyl-substituted compounds, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of such compounds. Other potential fragmentations could involve the loss of one or both nitrile groups.

Table 3: Predicted GC-MS Fragmentation for this compound

| Predicted Fragment | Structure/Formula | Predicted m/z | Potential Fragmentation Pathway |

| Molecular Ion | [C₁₂H₁₂N₂]⁺ | 184 | Electron Ionization |

| Tropylium Ion | [C₇H₇]⁺ | 91 | Benzylic cleavage |

| Phenylmethyl Radical Loss | [C₅H₅N₂]⁺ | 93 | Loss of C₇H₇ radical |

| Cyanide Radical Loss | [C₁₁H₁₂N]⁺ | 158 | Loss of CN radical |

Note: The fragmentation data in this table are predictive and based on general principles of mass spectrometry for compounds with similar structural features. libretexts.org They have not been confirmed by experimental analysis of this compound.

Computational and Theoretical Chemistry Studies on 3 Benzylpentanedinitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 3-benzylpentanedinitrile. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed research findings from such studies on this compound are not currently available in published literature. However, a typical DFT study would involve optimizing the geometry of the molecule to find its most stable three-dimensional structure. From this optimized structure, a wealth of electronic properties could be calculated. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity and kinetic stability.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, this would likely show negative potential around the nitrogen atoms of the nitrile groups, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which contains several single bonds around which rotation can occur, MD simulations would be invaluable for exploring its conformational landscape.

Currently, there are no published MD simulation studies specifically for this compound. Such a study would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and calculating the forces between the atoms using a force field. By integrating Newton's laws of motion, the simulation would track the trajectory of each atom over a period of time, typically nanoseconds to microseconds.

The resulting trajectories would provide a detailed picture of the accessible conformations of this compound, their relative energies, and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule behaves in solution and how its shape might influence its reactivity or interactions with other molecules. For example, the orientation of the benzyl (B1604629) group relative to the pentanedinitrile backbone would be a key aspect to investigate.

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

No specific reaction pathway modeling studies for transformations of this compound have been reported. However, this methodology could be applied to various potential reactions of this compound. For instance, the hydrolysis of the nitrile groups to form carboxylic acids or amides is a common transformation for nitriles. Quantum chemical calculations could be used to model the step-by-step mechanism of this hydrolysis, either under acidic or basic conditions.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This would allow for the determination of the activation energy, which is directly related to the reaction rate. Such studies are instrumental in understanding reaction mechanisms and in designing more efficient synthetic routes.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can be used to aid in the experimental characterization of a compound. For this compound, these predictions would be highly beneficial for interpreting experimental spectra.

Although no such predictive studies have been published for this molecule, methods like DFT can be used to calculate infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. The calculated IR spectrum would show characteristic peaks for the C≡N stretching of the nitrile groups and the various C-H and C-C bonds in the molecule. Comparing the predicted spectrum with an experimental one can help in assigning the observed vibrational modes.

Similarly, the prediction of ¹H and ¹³C NMR chemical shifts can be invaluable for assigning the signals in the experimental NMR spectra to specific atoms in the molecule, thus confirming its structure.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| C≡N Stretch (IR) | ~2250 cm⁻¹ | Not Available |

| Aromatic C-H Stretch (IR) | ~3050-3100 cm⁻¹ | Not Available |

| ¹³C Chemical Shift (Nitrile Carbon) | ~120 ppm | Not Available |

| ¹H Chemical Shift (Benzyl CH₂) | ~2.8 ppm | Not Available |

Note: The data in this table is for illustrative purposes to show the type of information that could be obtained. The predicted values are based on general knowledge of similar functional groups.

Studies of Molecular Electronic Properties (e.g., Electric Dipole Moments)

There are no specific studies on the molecular electronic properties of this compound in the scientific literature. Computational methods, such as DFT, can readily calculate the electric dipole moment. For this compound, the presence of the two polar nitrile groups would result in a significant dipole moment. The magnitude and direction of this dipole moment would depend on the molecule's conformation, specifically the relative orientation of the two nitrile groups and the benzyl substituent. Understanding the dipole moment is important for predicting intermolecular interactions, solubility in polar solvents, and behavior in an electric field.

Synthetic Utility and Applications in Advanced Organic Chemistry

3-Benzylpentanedinitrile as a Key Building Block for Functional Molecules

This compound serves as a crucial starting material for the synthesis of various functionalized molecules. sigmaaldrich.comwikipedia.org Its dinitrile groups can be readily transformed into other functional groups, such as carboxylic acids, amines, and amides, providing access to a diverse array of chemical structures. For instance, the hydrolysis of this compound under acidic conditions yields 3-benzylglutaric acid, a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

The reactivity of the dinitrile moiety also allows for the introduction of various substituents at the alpha-positions, further expanding the synthetic utility of this compound. For example, alkylation or arylation at these positions can lead to the formation of more complex molecular frameworks.

Integration into Convergent and Divergent Synthetic Strategies for Complex Target Structures

Conversely, in a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. researchgate.netwikipedia.org this compound can serve as this central core, from which various structural modifications can be introduced to create a diverse range of molecules. This strategy is particularly useful in drug discovery and materials science, where the rapid generation of compound libraries is essential for screening and optimization.

A notable example of a divergent approach is the synthesis of dendrimers, where successive generations of building blocks are added to a central core. wikipedia.org While not directly reported for this compound, its bifunctional nature suggests its potential as a core molecule for the divergent synthesis of novel dendritic structures.

Precursor Applications for Advanced Organic Scaffolds

The transformation of the dinitrile groups in this compound can lead to the formation of various heterocyclic scaffolds, which are prevalent in many natural products and pharmaceuticals. For instance, the reduction of the nitrile groups can yield the corresponding diamine, which can then be used in the synthesis of nitrogen-containing heterocycles such as piperidines and azepanes.

Furthermore, the cyclization of derivatives of this compound can provide access to a variety of carbocyclic and heterocyclic ring systems. These scaffolds can serve as templates for the development of new therapeutic agents and functional materials.

Potential Contributions to Material Science Research and Advanced Polymer Synthesis

The dinitrile functionality of this compound makes it a promising monomer for the synthesis of advanced polymers. researchgate.netkuleuven.be Polycondensation of this compound with other suitable monomers could lead to the formation of novel polyamides or other nitrogen-containing polymers with unique properties. scirp.orgadvancedsciencenews.com The presence of the benzyl (B1604629) group can also influence the physical and mechanical properties of the resulting polymers, potentially leading to materials with enhanced thermal stability or specific optical properties.

Moreover, the versatility of the dinitrile group allows for its incorporation into various polymer architectures, including linear, branched, and cross-linked polymers. This adaptability makes this compound a valuable building block for the design of new materials with tailored properties for specific applications in fields such as electronics, optics, and biomedicine. mdpi.com

Emerging Trends and Future Research Perspectives for 3 Benzylpentanedinitrile

Development of Stereoselective Synthetic Methodologies for 3-Benzylpentanedinitrile Derivatives

The creation of chiral molecules with precise three-dimensional arrangements is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and bioactive compounds. For derivatives of this compound, where the tertiary carbon at the 3-position can be a stereocenter, the development of stereoselective synthetic methods is of paramount importance.

Current research in the broader field of dinitrile synthesis offers several promising avenues. One key strategy is biocatalytic desymmetrization . This approach uses enzymes to selectively react with one functional group of a symmetric (prochiral) starting material, creating a chiral product. For instance, prochiral 3-substituted glutaronitriles, which are structurally analogous to this compound, can be selectively hydrolyzed by nitrile hydratase or nitrilase enzymes to yield chiral cyano-acids or cyano-amides. sioc-journal.cnnih.gov The use of microorganisms like Rhodococcus sp. that express both nitrile hydratase and amidase activity has been shown to achieve highly enantioselective hydrolysis of α,α-disubstituted malononitriles, producing valuable chiral malonamic acids. nih.govrsc.org This enzymatic approach offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions. sioc-journal.cn

Another innovative approach involves radical-mediated ring-opening reactions . This strategy can create chiral dinitriles from cyclic precursors. For example, the ring-opening and enantioselective cyanation of cycloketone oxime esters can produce chiral 1,5- and 1,6-dinitriles. springernature.com This method proceeds under mild conditions and allows for the remote functionalization of C-C single bonds, offering a powerful tool for generating molecular complexity and accessing chiral dinitriles that can be further transformed into other valuable molecules like diamides and diamines without significant loss of stereochemical purity. springernature.com

Furthermore, transition-metal catalysis is a powerful tool for asymmetric synthesis. Nickel-catalyzed desymmetric allylic cyanation of biaryl diallylic alcohols has been reported for the synthesis of axially chiral nitriles with high yields and excellent enantioselectivity. nih.gov While this specific example addresses axial chirality, the underlying principles of using chiral ligands to control the stereochemical outcome of a cyanation reaction could be adapted for creating central chirality in derivatives of this compound. The development of chiral catalysts, including bifunctional enamine catalysts and chiral phosphoric acids, has also shown success in the asymmetric synthesis of various nitrogen-containing heterocycles and in desymmetrization reactions. nih.govresearchgate.net

The table below summarizes some of the emerging stereoselective methods applicable to the synthesis of chiral dinitrile derivatives.

| Methodology | Description | Key Advantages | Relevant Precursors |

| Biocatalytic Desymmetrization | Enzymatic hydrolysis of a prochiral dinitrile to a chiral mono-acid or mono-amide. sioc-journal.cn | High enantioselectivity, mild and environmentally benign conditions. sioc-journal.cn | Prochiral glutaronitrile (B146979) derivatives. sioc-journal.cn |

| Radical-Mediated Ring-Opening | Ring-opening of cyclic oxime esters followed by enantioselective cyanation. springernature.com | Access to complex chiral dinitriles from simple cyclic starting materials under mild conditions. springernature.com | Cycloketone oxime esters. springernature.com |

| Asymmetric Metal Catalysis | Use of a chiral transition-metal complex (e.g., Nickel) to catalyze enantioselective cyanation. nih.gov | High yields and enantioselectivities for specific classes of chiral nitriles. nih.gov | Biaryl diallylic alcohols. nih.gov |

| Organocatalytic Desymmetrization | Use of small organic molecules (e.g., chiral phosphoric acids) to catalyze enantioselective transformations. researchgate.net | Metal-free, offering an alternative to potentially toxic or expensive metal catalysts. nih.gov | Prochiral diesters, lactones, and dinitriles. researchgate.net |

These methodologies represent the forefront of research into the stereoselective synthesis of chiral nitriles and offer a roadmap for developing specific protocols for the derivatives of this compound.

Exploration of Bio-inspired Transformations Involving Dinitrile Motifs

Nature provides a rich source of inspiration for developing novel and sustainable chemical transformations. Bio-inspired catalysis, which mimics the action of enzymes, is a rapidly growing field that offers significant advantages in terms of selectivity and environmental compatibility. nih.gov For dinitrile compounds like this compound, bio-inspired transformations hold the potential to create valuable derivatives under mild conditions.

A key area of exploration is the selective hydration of nitriles . Enzymes such as nitrile hydratase (NHase) catalyze the hydration of nitriles to the corresponding amides with high efficiency and selectivity, often under neutral pH and ambient temperatures. mdpi.comnih.gov This biocatalytic approach avoids the harsh acidic or basic conditions required for traditional chemical hydrolysis, which can lead to over-hydrolysis to the carboxylic acid. mdpi.com For a dinitrile, the regioselective hydration of one nitrile group over the other is a significant challenge for chemical methods, but it is a transformation where enzymes can excel. nih.gov The application of NHase to dinitrile substrates has been shown to be regioselective, a critical property for creating functionalized building blocks. nih.gov

Another important class of enzymes is the aldoxime dehydratases , which catalyze the dehydration of aldoximes to produce nitriles. nih.govmdpi.com This provides a cyanide-free route to nitrile synthesis. mdpi.com Research has demonstrated the successful use of aldoxime dehydratases for the production of linear α,ω-dinitriles, such as adiponitrile (B1665535), from the corresponding dialdoximes. researchgate.netnih.gov This biocatalytic method is highly chemo- and regioselective and operates under ambient conditions, offering a sustainable alternative to industrial processes that rely on toxic hydrogen cyanide. researchgate.netnih.gov This approach could be adapted for the synthesis of this compound from a corresponding dialdoxime precursor.

The table below highlights some bio-inspired transformations relevant to dinitrile motifs.

| Transformation | Biocatalyst/Inspiration | Description | Potential Application for this compound |

| Selective Mono-hydration | Nitrile Hydratase (NHase) mdpi.comnih.gov | Regioselective hydration of one nitrile group in a dinitrile to an amide. nih.gov | Synthesis of chiral cyano-amides from prochiral derivatives of this compound. |

| Nitrile Synthesis | Aldoxime Dehydratase nih.govmdpi.com | Cyanide-free synthesis of nitriles via dehydration of aldoximes. mdpi.com | Synthesis of this compound from the corresponding dialdoxime. |

| Hydrolysis to Carboxylic Acids | Nitrilases mdpi.com | Hydrolysis of nitriles to carboxylic acids and ammonia. mdpi.com | Selective conversion of one or both nitrile groups to carboxylic acid groups. |

The exploration of these and other bio-inspired transformations will likely lead to novel, efficient, and environmentally friendly methods for the synthesis and derivatization of this compound.

Advancements in Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift in chemical manufacturing, moving from traditional batch reactors to continuous-flow systems. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up. rsc.orgrsc.org For the synthesis of nitriles, including this compound, flow chemistry provides a platform to address many of the challenges associated with conventional methods.

A significant benefit of flow chemistry in nitrile synthesis is the ability to handle hazardous reagents and intermediates safely. For example, reactions involving highly toxic cyanides can be performed in closed-loop systems, minimizing operator exposure. rsc.org Moreover, flow chemistry enables cyanide-free routes to nitriles. The van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) to convert ketones to nitriles, has been successfully adapted to a continuous flow process. rsc.orgrsc.org This method is fast, with residence times on the order of minutes, and scalable. rsc.org

Flow chemistry also allows for the use of reaction conditions that are difficult to achieve in batch, such as high temperatures and pressures. This can accelerate reaction rates and enable new transformations. A continuous-flow protocol for the direct preparation of nitriles from carboxylic acids has been developed, using acetonitrile (B52724) as both a solvent and a reagent under supercritical conditions. acs.org This catalyst-free method has been applied to a variety of aromatic and aliphatic substrates. acs.org

The integration of multiple reaction steps into a single, continuous sequence is another powerful feature of flow chemistry. This "telescoping" of reactions eliminates the need for intermediate workup and purification steps, leading to more efficient and sustainable processes. For example, a two-step continuous-flow process for the synthesis of chiral 1,2-diamino derivatives has been demonstrated, showcasing the potential for multi-step asymmetric synthesis in flow. thieme.de

The table below outlines key advancements in flow chemistry relevant to dinitrile synthesis.

| Advancement | Description | Key Advantages |

| Cyanide-Free Nitrile Synthesis | Use of reagents like TosMIC in a continuous flow setup to convert ketones to nitriles. rsc.orgrsc.org | Improved safety profile by avoiding toxic cyanides, fast reaction times, and high yields. rsc.org |

| High-Temperature/Pressure Reactions | Direct conversion of carboxylic acids to nitriles using supercritical acetonitrile. acs.org | Catalyst-free conditions, broad substrate scope. acs.org |

| Multi-step Continuous Synthesis | Integration of multiple reaction and purification steps into a single continuous process. thieme.de | Increased efficiency, reduced waste, and streamlined production. |

| Photochemical Flow Reactions | Use of light to drive chemical reactions in a flow reactor. rsc.org | Precise control over irradiation and reaction time, enabling novel transformations. rsc.org |

These advancements in flow chemistry are paving the way for safer, more efficient, and scalable methods for the synthesis of this compound and its derivatives.

Machine Learning and Artificial Intelligence in Guiding Synthetic Design and Reaction Optimization for Dinitrile Compounds

The integration of machine learning (ML) and artificial intelligence (AI) into chemical research is revolutionizing how new molecules are designed and synthesized. beilstein-journals.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.org For dinitrile compounds like this compound, AI offers a powerful approach to accelerate research and development.

One of the primary applications of ML in synthesis is reaction outcome and condition prediction . By training on large databases of known reactions, ML models can predict the likely products of a reaction and suggest the optimal reagents, catalysts, solvents, and temperatures to maximize yield and selectivity. beilstein-journals.orgacs.org This can significantly reduce the number of experiments required, saving time and resources. Global models can suggest general conditions for a wide range of reactions, while local models can be used to fine-tune the parameters for a specific reaction family. beilstein-journals.org

AI is also being used for computer-aided synthesis planning (CASP) . These tools can work backward from a target molecule, like a derivative of this compound, to propose a step-by-step synthetic route from commercially available starting materials. beilstein-journals.orgresearchgate.net This "retrosynthesis" analysis can uncover novel and more efficient pathways that a human chemist might overlook.

In the context of biocatalysis, ML can be used to predict enzyme-substrate interactions . For instance, ML models have been developed to predict the substrate range of bacterial nitrilases, which are enzymes that hydrolyze nitriles. mdpi.com This can help to identify the best enzyme for a specific transformation, such as the selective hydrolysis of one nitrile group in a this compound derivative. Neural networks are particularly well-suited for this task due to their ability to learn complex, non-linear patterns in molecular data. mdpi.com

The table below summarizes the key applications of AI and ML in the synthesis of dinitrile compounds.

| Application | Description | Impact on Synthesis |

| Reaction Condition Optimization | ML models predict optimal reagents, catalysts, solvents, and temperatures for a given reaction. beilstein-journals.orgchemical.ai | Reduces the need for extensive experimental screening, accelerates optimization, and improves yields. chemical.ai |

| Retrosynthesis Planning | AI algorithms propose synthetic routes from a target molecule to available starting materials. beilstein-journals.orgresearchgate.net | Discovers novel and more efficient synthetic pathways. |

| Enzyme-Substrate Prediction | ML models predict the activity of enzymes, like nitrilases, on specific substrates. mdpi.com | Guides the selection of the best biocatalyst for a desired transformation. |

| De Novo Design | AI generates novel molecular structures with desired properties and synthetic accessibility. whiterose.ac.uk | Accelerates the discovery of new dinitrile derivatives with specific functionalities. |

As the capabilities of AI and ML continue to grow, their role in the design and synthesis of complex molecules like this compound and its derivatives will become increasingly indispensable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.